(E)-3-(5-Methylisoxazol-3-yl)acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBACZMGKKFGRY-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 3 5 Methylisoxazol 3 Yl Acrylic Acid and Its Derivatives
Established Synthetic Routes to the (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Core
The construction of the core structure of this compound relies on fundamental carbon-carbon bond-forming reactions. These established routes offer reliable and well-documented methods for synthesizing the target molecule, often beginning with the key intermediate, 5-methylisoxazole-3-carbaldehyde. sigmaaldrich.com
Direct Condensation Approaches
Direct condensation reactions, particularly the Knoevenagel condensation, represent a primary strategy for synthesizing α,β-unsaturated acids like the target compound. jmcs.org.mxmdpi.com This reaction typically involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its derivatives.
In the context of synthesizing this compound, the process would involve the reaction of 5-methylisoxazole-3-carbaldehyde with malonic acid. The reaction is often facilitated by a base, such as pyridine (B92270) or an amine, and can proceed under various conditions, including the use of milder catalysts like boric acid to promote the reaction. mdpi.com The initial condensation product, a dicarboxylic acid, readily undergoes decarboxylation upon heating to yield the desired (E)-acrylic acid, with the trans isomer being the thermodynamically favored product. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored to facilitate Knoevenagel condensations, offering a greener alternative to traditional organic solvents. aston.ac.uk
Table 1: Representative Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Boric Acid / H₂O-EtOH | 2-Benzylidenemalononitrile | 95 | mdpi.com |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [MeOEtMIM]⁺[CF₃COO]⁻ | (E)-Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 96 | aston.ac.uk |
| 4-Nitrobenzaldehyde | Malonic Acid | Pyridine | 4-Nitrocinnamic Acid | ~85 | researchgate.net |
Hiyama and Wittig Reactions for Stereoselective Olefin Synthesis
For precise control over the double bond geometry, the Wittig reaction is a powerful and widely used method for olefination. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). To achieve the desired (E)-stereochemistry for the acrylic acid, a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, is typically employed.
The synthesis would commence with the reaction of 5-methylisoxazole-3-carbaldehyde with the stabilized ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to form the alkene and triphenylphosphine (B44618) oxide. The use of stabilized ylides generally favors the formation of the E-alkene. organic-chemistry.org Subsequent hydrolysis of the resulting ethyl ester furnishes the final this compound. While the Hiyama coupling, which involves the palladium-catalyzed cross-coupling of organosilanes with organic halides, is a valid method for stereoselective olefin synthesis, its application is less common for this specific transformation compared to the Wittig reaction.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a versatile and efficient means to construct the C-C bond between the isoxazole (B147169) ring and the acrylic acid moiety. The Mizoroki-Heck reaction is a particularly relevant example. organic-chemistry.orgyoutube.com This reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.
A feasible synthetic route would involve the Heck coupling of 3-halo-5-methylisoxazole (e.g., 3-bromo-5-methylisoxazole) with an acrylate (B77674) ester, such as ethyl acrylate or n-butyl acrylate. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, and requires a phosphine (B1218219) ligand and a base (e.g., triethylamine (B128534) or cesium carbonate). This method generally yields the trans-substituted alkene with high selectivity. organic-chemistry.orgugent.be Following the coupling, saponification of the ester group yields the target acrylic acid.
Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling. This would involve the reaction of a 5-methylisoxazole-3-boronic acid or its ester derivative with a halo-substituted acrylic acid derivative. nih.govrsc.orgresearchgate.net This method is known for its high functional group tolerance and efficiency.
Table 2: Examples of Heck Reaction for Aryl Halide and Acrylate Coupling
| Aryl Halide | Alkene | Catalyst System | Base | Yield (%) | Reference |
| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | K₂CO₃ | 98 | ugent.be |
| Iodobenzene | Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | 95 | youtube.com |
| 4-Bromotoluene | n-Butyl Acrylate | Pd(dba)₂ / L-HBr | Cs₂CO₃ | >99 | organic-chemistry.org |
Novel and Sustainable Synthetic Strategies for Derivatives
Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods. These novel strategies are applicable to the synthesis of derivatives of this compound, particularly in the formation of the crucial isoxazole ring.
Green Chemistry Approaches in Isoxazole and Acrylic Acid Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comnih.gov In the context of isoxazole synthesis, this has led to the development of one-pot, multi-component reactions in aqueous media. For instance, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, related structures to our target, has been achieved through a three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride using biodegradable catalysts like citric acid or tartaric acid in water. orientjchem.orgresearchgate.net Other green methods employ reusable catalysts like ion-exchange resins (e.g., Dowex1-x8OH) in water or use agro-waste derived catalysts in natural solvents like glycerol. nih.govresearchgate.netshd-pub.org.rs These methods offer advantages such as operational simplicity, high atom economy, and avoidance of volatile organic solvents.
Table 3: Green Synthesis of Isoxazole Derivatives
| Reaction | Catalyst | Solvent | Key Advantages | Reference |
| 3-Component synthesis of isoxazol-5(4H)-ones | Citric Acid | Water | Biodegradable catalyst, aqueous medium | orientjchem.org |
| 3-Component synthesis of isoxazol-5(4H)-ones | Tartaric Acid | Water | Green solvent, good yields | researchgate.net |
| 3-Component synthesis of isoxazol-5(4H)-ones | Dowex1-x8OH | Water | Reusable catalyst, high yields | researchgate.net |
| 3-Component synthesis of isoxazol-5(4H)-ones | WEOFPA | Glycerol | Agro-waste catalyst, sustainable solvent | nih.gov |
Transition Metal-Catalyzed Cycloadditions for Isoxazole Formation
The formation of the isoxazole ring itself is traditionally achieved via a [3+2] cycloaddition between a nitrile oxide and an alkyne. Modern synthetic chemistry has introduced transition metals to catalyze and control these cycloaddition reactions. While many cycloaddition strategies exist, metal-catalyzed versions offer pathways under milder conditions. williams.edursc.org For instance, nickel-catalyzed intramolecular cycloadditions of dienes with alkynes have been shown to proceed under conditions significantly milder than thermal reactions. williams.edu Although this specific example forms a six-membered ring, the principle of using transition metals to facilitate cycloaddition is broadly applicable. More relevant to isoxazole synthesis, copper and rhodium catalysts have been employed in cycloaddition reactions to generate heterocyclic systems. rsc.orgresearchgate.net
Furthermore, metal-free approaches have also gained traction. For example, tert-butyl nitrite (B80452) (TBN) can be used to generate nitrile oxides in situ from methyl azaarenes, which then undergo intramolecular cycloaddition to form fused isoxazole systems without the need for a metal catalyst. mdpi.com These methods provide alternative routes to the isoxazole core that can be more sustainable and avoid potential metal contamination of the final products.
Chemo- and Regioselective Functionalization Techniques
The precise control of reactivity at different sites within a molecule is crucial for the efficient synthesis of complex isoxazole derivatives. Chemo- and regioselective functionalization techniques enable the targeted modification of the isoxazole core and its substituents, avoiding the need for extensive protecting group strategies.
One-pot synthesis methods offer a highly regioselective route to 3,5-disubstituted isoxazoles. nih.gov A notable example involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with aldehydes, molecular iodine, and subsequently hydroxylamine. nih.gov Another efficient approach is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in water, which provides a faster and more environmentally friendly alternative to traditional methods using chlorinated solvents. nih.gov The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a reagent can also promote the 1,3-dipolar addition of nitrile oxides with alkynes without the need for a metal catalyst. nih.gov
Organocatalysis has emerged as a powerful tool for the synthesis of isoxazole derivatives. For instance, a three-component cyclocondensation of various aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters can be efficiently catalyzed by 2-aminopyridine (B139424) in water. clockss.org This method is advantageous due to its operational simplicity, use of a green reaction medium, and the ease of product separation. clockss.org The proposed mechanism involves the formation of an enolate from the β-ketoester, which then attacks the aldehyde. Subsequent reaction with hydroxylamine and intramolecular cyclization yields the desired isoxazol-5(4H)-one. clockss.org
Synthesis of Structurally Related Analogs for Structure-Activity Relationship Studies
The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its structure-activity relationship (SAR) and the optimization of its biological activity. The synthesis of analogs of this compound has focused on three main areas: derivatization of the isoxazole ring, modification of the acrylic acid side chain, and the creation of hybrid molecules.
Modifications to the isoxazole ring are crucial for fine-tuning the electronic and steric properties of the molecule, which can significantly impact its biological target engagement. A common strategy involves the introduction of various substituents at different positions of the isoxazole core.
For example, the synthesis of 3,5-disubstituted isoxazoles can be achieved through several regioselective methods. nih.gov One approach involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions to yield 3,5-isoxazole esters. nih.gov Another method is the thermal rearrangement of 2-formyl azirines in toluene. nih.gov Furthermore, 3-substituted isoxazole-4-carbaldehydes can be prepared via the condensation of nitroalkanes with 3-oxetanone. nih.gov These varied synthetic routes provide access to a diverse range of isoxazole building blocks for further elaboration.
The following table summarizes various synthetic strategies for isoxazole ring derivatization:
| Strategy | Reagents and Conditions | Product Type | Reference |
| One-pot synthesis | Terminal alkynes, n-BuLi, aldehydes, I₂, hydroxylamine | 3,5-disubstituted isoxazoles | nih.gov |
| Condensation | Nitroacetic esters, dipolarophiles, base, water | 3,5-disubstituted isoxazoles | nih.gov |
| Cyclocondensation | Aryl/heteroaryl aldehydes, hydroxylamine HCl, β-ketoesters, 2-aminopyridine, water | Isoxazol-5(4H)-ones | clockss.org |
| Reaction with hydroxylamine | Aryl 1,3-diketoesters, hydroxylamine HCl, acidic conditions | 3,5-isoxazole esters | nih.gov |
| Thermal rearrangement | 2-formyl azirines, toluene, 200°C | Isoxazoles | nih.gov |
The acrylic acid moiety of the parent compound is a key functional group that can be readily modified to explore its role in biological activity. Esterification and amidation are common derivatization strategies.
The synthesis of acrylate esters from the corresponding acrylic acids can be achieved by reacting the acid with an appropriate alcohol. researchgate.netnih.gov For instance, a series of 3-(4-chlorophenyl)acrylate esters were synthesized from their acrylic acid precursors. researchgate.netnih.gov The Wittig reaction is another powerful tool for constructing the acrylic acid side chain with control over the double bond geometry. This reaction involves the treatment of a triphenylphosphonium salt with an appropriate aldehyde in the presence of a base. mdpi.com
The following table outlines methods for modifying the acrylic acid side chain:
| Modification | Synthetic Approach | Key Reagents | Reference |
| Esterification | Reaction of the carboxylic acid with an alcohol. | Appropriate alcohol, acid or base catalyst | researchgate.netnih.gov |
| Amidation | Coupling of the carboxylic acid with an amine. | Coupling agents (e.g., DCC, EDC) | rsc.org |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde. | Triphenylphosphine, aldehyde, base | mdpi.com |
Research has also explored the synthesis of α-mercapto-β-aryl acrylic acid derivatives as potential agents for mitigating cadmium toxicity. researchgate.net
To explore new chemical space and potentially discover novel biological activities, hybrid molecules are synthesized by combining the this compound scaffold with other heterocyclic systems. This approach aims to leverage the properties of both pharmacophores.
One strategy involves linking the isoxazole moiety to other heterocycles such as thiazole. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazole analogues were synthesized. nih.gov This involved the reaction of 3-bromo-2-oxopropanoic acid ethyl ester with arylthiourea to form a 2-(arylamino)-thiazole-4-carboxylic acid, which was then further functionalized. nih.gov
Another approach is the synthesis of hybrid molecules containing 1,3,4-oxadiazole (B1194373) and benzenesulfonamide (B165840) moieties. mdpi.com These compounds were prepared via a multi-step synthesis culminating in a Wittig reaction to install the vinyl linkage. mdpi.com The synthesis of benzimidazole (B57391) derivatives linked to a furan (B31954) ring, as seen in YC-1 analogs, also demonstrates the principle of creating hybrid structures to modulate biological activity. nih.gov
The following table presents examples of hybrid molecules incorporating the core structure:
| Hybrid System | Synthetic Strategy | Key Heterocycles | Reference |
| Thiazole Hybrids | Reaction of arylthiourea with a β-ketoester derivative. | Isoxazole, Thiazole | nih.gov |
| Oxadiazole-Sulfonamide Hybrids | Multi-step synthesis involving a Wittig reaction. | Isoxazole, 1,3,4-Oxadiazole, Benzenesulfonamide | mdpi.com |
| Benzimidazole-Furan Hybrids | Condensation followed by N-alkylation. | Furan, Benzimidazole | nih.gov |
| Triazole-Benzothiazole Hybrids | Replacement of a butadiene bridge with a 1,2,3-triazole moiety. | Benzothiazole, 1,2,3-Triazole | rsc.org |
Advanced Spectroscopic and Analytical Characterization of E 3 5 Methylisoxazol 3 Yl Acrylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. For (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, ¹H and ¹³C NMR are fundamental for confirming its chemical structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule would be expected.
The protons of the acrylic acid moiety, specifically the two vinyl protons, are of particular interest. Due to the trans configuration (E), these protons are expected to exhibit a large coupling constant (J), typically in the range of 12-18 Hz. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the adjacent carboxylic acid and isoxazole (B147169) ring.
The isoxazole ring contains a single proton and a methyl group. The proton on the isoxazole ring would appear as a singlet, with its chemical shift influenced by the heterocyclic environment. The methyl protons would also appear as a singlet, typically in the upfield region of the spectrum. The carboxylic acid proton, being highly deshielded, would appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | - |
| Vinyl (-CH=) | 6.0 - 7.5 | Doublet | 12 - 18 |
| Vinyl (=CH-) | 6.0 - 7.5 | Doublet | 12 - 18 |
| Isoxazole (-CH=) | 6.0 - 6.5 | Singlet | - |
| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | - |
This is an interactive data table based on expected values for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing at the downfield end of the spectrum (around 165-175 ppm). The two vinyl carbons would have distinct chemical shifts, influenced by their position relative to the carboxylic acid and the isoxazole ring. The carbon atoms of the isoxazole ring would also have characteristic chemical shifts, with the carbon bearing the methyl group and the carbon adjacent to the nitrogen and oxygen atoms having different electronic environments. The methyl carbon would appear at the most upfield region of the spectrum.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Isoxazole (C -O) | ~170 |
| Isoxazole (C =N) | ~158 |
| Vinyl (-C H=) | 120 - 140 |
| Vinyl (=C H-) | 115 - 135 |
| Isoxazole (=C H-) | ~100 |
| Methyl (-C H₃) | 10 - 15 |
This is an interactive data table based on expected values for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between coupled protons. For instance, a cross-peak between the two vinyl protons would definitively confirm their coupling and proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the vinyl carbons, the isoxazole methine carbon, and the methyl carbon based on the chemical shifts of their attached protons.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental formula.
The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include:
Loss of a water molecule (H₂O) from the carboxylic acid group.
Loss of a carboxyl group (•COOH) or carbon dioxide (CO₂).
Cleavage of the acrylic acid chain.
Fragmentation of the isoxazole ring, which can lead to characteristic neutral losses or charged fragments.
Analysis of these fragments allows for the confirmation of the different structural units within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated carboxylic acid.
C=C Stretch: The C=C stretching vibration of the acrylic double bond and the isoxazole ring would appear in the 1600-1650 cm⁻¹ region.
C-O Stretch: The C-O stretching of the carboxylic acid would be observed in the 1210-1320 cm⁻¹ range.
N-O Stretch: The stretching vibration of the N-O bond in the isoxazole ring typically appears in the 1100-1200 cm⁻¹ region.
=C-H Bending: Out-of-plane bending vibrations for the trans vinyl protons would be expected around 960-980 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong |
| Alkene C=C Stretch | 1620 - 1650 | Medium |
| Isoxazole Ring Stretch | 1400 - 1600 | Medium to Weak |
| Carboxylic Acid C-O Stretch | 1210 - 1320 | Strong |
| Isoxazole N-O Stretch | 1100 - 1200 | Medium |
| trans =C-H Bending | 960 - 980 | Strong |
This is an interactive data table based on expected values for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₇H₇NO₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these calculated percentages to confirm the empirical and molecular formula of the synthesized compound.
| Element | Calculated (%) |
| Carbon (C) | 54.90 |
| Hydrogen (H) | 4.61 |
| Nitrogen (N) | 9.15 |
| Oxygen (O) | 31.34 |
This is an interactive data table based on the molecular formula of this compound.
By combining the data from these complementary analytical techniques, a complete and unambiguous characterization of this compound can be achieved, confirming its structure, purity, and elemental composition.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of this compound and for the separation of related substances. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography is a powerful technique for the quantitative analysis and purification of this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Methodology and Findings:
A variety of HPLC methods can be adapted for the analysis of acrylic acid derivatives. sielc.com For this compound, a reversed-phase C18 column is often suitable. The mobile phase can consist of a gradient mixture of an aqueous buffer, such as 0.1% formic acid or phosphoric acid in water, and an organic modifier like acetonitrile or methanol. sielc.comvedomostincesmp.ru Detection is commonly performed using a UV detector, as the conjugated system of the molecule allows for strong absorbance in the UV region, typically around 210 nm.
The purity of synthesized isoxazole derivatives can be effectively checked using HPLC techniques. derpharmachemica.com For instance, a study on isoxazole derivatives utilized HPLC to confirm the purity of the synthesized compounds. derpharmachemica.com In the analysis of other acrylic acid derivatives, gradient elution has been successfully employed to separate multiple components. e3s-conferences.org For example, a method for determining 12 acrylate (B77674) compounds used a ZORBAX SB-AQ column with a water and acetonitrile gradient. e3s-conferences.org
A typical HPLC method for a related isoxazole derivative, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), utilized a Zorbax Eclipse Plus C18 column with a gradient elution of 0.1% aqueous formic acid and methanol. vedomostincesmp.ru This demonstrates the utility of reversed-phase chromatography for this class of compounds.
Interactive Data Table: Illustrative HPLC Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. umass.eduorgchemboulder.com It is a valuable tool in the synthesis and purification of heterocyclic compounds. researchgate.net
Methodology and Findings:
For the TLC analysis of this compound and its analogs, silica gel 60 F254 plates are commonly used as the stationary phase. acs.org The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent, such as hexane or dichloromethane, and a more polar solvent, like ethyl acetate or methanol, is typically used. researchgate.net The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation.
Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm, as the aromatic and conjugated systems of the molecule will quench the fluorescence of the indicator in the silica gel. acs.org Staining with iodine vapor is another common visualization technique. umass.edu The purity of synthesized isoxazole derivatives is often initially checked by TLC. derpharmachemica.comresearchgate.net
Interactive Data Table: Example TLC Systems for Isoxazole Derivatives
| Stationary Phase | Mobile Phase (v/v) | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV Light (254 nm) |
| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV Light (254 nm) |
| Silica Gel 60 F254 | Toluene:Acetone (8:2) | Iodine Vapor |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Research Findings:
In another study, the crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid was reported, crystallizing in the triclinic space group P-1. researchgate.net The analysis of various isoxazole-containing compounds reveals that the isoxazole ring is generally planar. researchgate.net The conformation of the acrylic acid side chain in this compound is expected to be planar due to the delocalization of π-electrons across the conjugated system.
The solid-state structure will be influenced by intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking interactions between the isoxazole rings of adjacent molecules. These interactions play a crucial role in the stability of the crystal lattice.
Interactive Data Table: Anticipated Crystallographic Parameters for this compound (Based on Analogs)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c, P-1, or similar |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···N or O-H···O), π-π stacking |
| Molecular Conformation | Planar isoxazole ring, planar acrylic acid moiety |
Biological Activity and Pre Clinical Investigation of E 3 5 Methylisoxazol 3 Yl Acrylic Acid and Its Analogs
In Vitro Evaluation of Biological Potency and Selectivity
The in vitro assessment of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid and its related compounds has unveiled a spectrum of biological effects, ranging from antiproliferative and antimicrobial to anti-inflammatory and enzyme-inhibitory activities.
Isoxazole (B147169) derivatives have been the subject of numerous studies for their potential as anticancer agents. nih.govresearchgate.netnih.gov Research has shown that these compounds can exhibit significant cytostatic and cytotoxic activity against various cancer cell lines. nih.govnih.gov
A series of novel isoxazole derivatives demonstrated notable antiproliferative activity against four different cell lines. nih.gov Specifically, compounds 9 and 11 showed significant cytostatic effects. Further modifications led to the development of fused isoxazole derivative 18 and a virtually screened compound 2v , which were found to be at least 10 times more potent than compound 9 , with IC50 values near or below 1 μM. nih.gov
In another study, newly synthesized isoxazole derivatives were evaluated for their anticancer potential against prostate cancer (PC3) cell lines. researchgate.net Compounds 1a , 1b , and 1c demonstrated significant anticancer activity against PC3 cells when compared to normal HEK cell lines. researchgate.net Furthermore, isoxazole-carboxamide derivatives have shown promise, with some exhibiting potent to moderate activities against B16F1 (melanoma), Colo205 (colon adenocarcinoma), and HepG2 (hepatocellular carcinoma) cancer cell lines. nih.gov For instance, compound 2e was identified as a highly active agent against the B16F1 melanoma cell line, with an IC50 of 0.079 µM. nih.gov The antiproliferative effects of some acrylic acid derivatives have also been investigated, with methyl acrylate (B77674) ester 6e emerging as a potent cytotoxic agent against MCF-7 breast carcinoma cells, with an IC50 value of 2.57 ± 0.16 μM. researchgate.net
Table 1: Antiproliferative Activity of Selected Isoxazole and Acrylic Acid Derivatives
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 9 , 11 | HeLa, other | Significant cytostatic activity | nih.gov |
| 18 , 2v | HeLa, other | IC50 values near/below 1 μM | nih.gov |
| 1a , 1b , 1c | PC3 (Prostate) | Significant anticancer potential | researchgate.net |
| 2e | B16F1 (Melanoma) | IC50 = 0.079 µM | nih.gov |
| Methyl acrylate ester 6e | MCF-7 (Breast) | IC50 = 2.57 ± 0.16 μM | researchgate.net |
| Acrylic acid compound 4b | MDA-MB-231 | IC50 = 3.24 ± 0.13 μM | nih.gov |
The antimicrobial properties of isoxazole derivatives have been extensively investigated, revealing their potential to combat a range of bacterial and fungal pathogens. researchgate.netnih.govresearchgate.net Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net
The introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to enhance its antimicrobial activity. nih.gov For example, 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole derivatives have been investigated for their in vitro antibacterial and antifungal activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and C. albicans. nih.gov In one study, a synthesized isoxazole derivative, 2a , displayed the highest inhibitory zone against Escherichia coli. researchgate.net Another study found that some isoxazole derivatives inhibited the growth of S. aureus (gram-positive), E. Coli (gram-negative) bacteria, and the fungi Candida albicans and Aspergillus niger. researchgate.net
Furthermore, certain acrylic acid derivatives have also been shown to possess antimicrobial activity. For instance, (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivatives have demonstrated both antibacterial and antifungal properties. dergipark.org.tr Specifically, against C. albicans, compounds 12 (MIC 15.60 µg/mL), 7 , and 13-15 (MIC 31.25 µg/mL) showed higher efficacy than the control drug Fluconazole (MIC 62.50 µg/mL). dergipark.org.tr
Table 2: Antimicrobial Activity of Selected Isoxazole and Acrylic Acid Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
|---|---|---|---|
| 2a | Escherichia coli | Highest inhibitory zone | researchgate.net |
| Isoxazole derivatives | S. aureus, E. Coli, C. albicans, A. niger | Growth inhibition | researchgate.net |
| (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivative 12 | Candida albicans | MIC = 15.60 µg/mL | dergipark.org.tr |
| (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivatives 7, 13-15 | Candida albicans | MIC = 31.25 µg/mL | dergipark.org.tr |
Isoxazole derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. nih.govnih.govscholarsresearchlibrary.com Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.
Several studies have highlighted the anti-inflammatory potential of isoxazole derivatives. For instance, a series of newly synthesized isoxazole derivatives demonstrated excellent dose-dependent in vitro anti-inflammatory effects by inhibiting the COX-2 enzyme. frontiersin.org Another study reported that an isoxazole derivative, MZO-2, exhibited a potent inhibitory effect on carrageenan-induced paw inflammation. nih.gov Furthermore, indolyl–isoxazolidines have been identified as having potent anti-inflammatory activities, with a selected compound, 9a , significantly inhibiting LPS-induced TNF-α and IL-6 production in macrophage THP-1 cells. nih.gov
The anti-inflammatory activity of some acrylic acid derivatives has also been evaluated. scholarsresearchlibrary.com The carrageenan-induced rat paw edema model is a common in vivo assay used to assess the anti-inflammatory potential of new compounds. scholarsresearchlibrary.com
Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| New isoxazole derivatives | In vitro COX-2 inhibition | Excellent dose-dependent anti-inflammatory effects | frontiersin.org |
| MZO-2 | Carrageenan-induced paw inflammation | Potent inhibitory effect | nih.gov |
| Indolyl–isoxazolidine 9a | LPS-induced cytokine production in THP-1 cells | Significantly inhibited TNF-α and IL-6 production | nih.gov |
The inhibitory activity of isoxazole derivatives against various enzymes has been a subject of interest. While some studies have reported weak inhibitory activity against enzymes like lipase (B570770) and α-amylase, others have shown significant potential against clinically relevant enzymes such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov
EGFR is a transmembrane protein tyrosine kinase that plays a crucial role in cell signaling pathways related to cell proliferation, invasion, and metastasis. nih.gov Deregulation of EGFR is associated with numerous cancers. nih.gov Several EGFR inhibitors have been developed, including first-generation reversible inhibitors like erlotinib (B232) and gefitinib, and second-generation irreversible inhibitors like afatinib (B358) and dacomitinib. nih.gov A novel series of N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide (B121943) derivatives were designed and evaluated for their inhibitory activity against EGFR mutant forms. nih.gov Compounds 7h and 7l from this series were found to be biochemically active in the nanomolar range against wild-type EGFR and the L858R mutant. nih.gov
Isoxazole and acrylic acid derivatives have been investigated for their ability to modulate the activity of various receptors, including peroxisome proliferator-activated receptors (PPARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov
PPARs are nuclear receptors that play key roles in regulating glucose and lipid metabolism. nih.gov The PPARγ subtype is a major molecular target for the development of drugs for metabolic diseases. nih.gov Certain N-substituted valine derivatives have been shown to stimulate the transcriptional activity of PPARγ. nih.gov
AMPA receptors, particularly the Ca2+-permeable subtypes, are critical in nociceptive transmission and inflammatory pain. nih.gov Isoxazole-4-carboxamide derivatives have been identified as potent inhibitors of AMPA receptor activity. nih.gov Specifically, compounds CIC-1 and CIC-2 demonstrated 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively. nih.gov These findings suggest their therapeutic potential as modulators of AMPA receptors for controlling pain. nih.gov
Isoxazole derivatives have demonstrated significant antioxidant potential in various in vitro and in vivo models. nih.govnih.govnajah.edu The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govnih.gov
In one study, fluorophenyl-isoxazole-carboxamide derivatives were assessed for their scavenging activity against the DPPH free radical. nih.gov Compounds 2a and 2c exhibited high antioxidant potency with IC50 values of 0.45 ± 0.21 and 0.47 ± 0.33 µg/ml, respectively, which were more potent than the positive control, Trolox (IC50 = 3.10 ± 0.92 µg/ml). nih.govnajah.edu Another investigation into isoxazole derivatives reported that compound C3 showed significant dose-dependent antioxidant activity against DPPH, with a good IC50 value. nih.gov Compounds C5 and C6 also displayed excellent free radical scavenging effects. nih.gov
Table 4: Antioxidant Activity of Selected Isoxazole Derivatives
| Compound | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| 2a | DPPH | 0.45 ± 0.21 | nih.govnajah.edu |
| 2c | DPPH | 0.47 ± 0.33 | nih.govnajah.edu |
| Trolox (Control) | DPPH | 3.10 ± 0.92 | nih.govnajah.edu |
| C3 | DPPH | 10.96 µM | nih.gov |
| C5 | DPPH | 13.12 µM | nih.gov |
| C6 | DPPH | 18.87 µM | nih.gov |
Other Biological Activities in Relevant In Vitro Systems
The isoxazole and acrylate structural motifs, present in this compound, are features of various compounds investigated for a range of biological activities in vitro. Analogs incorporating the isoxazole ring have demonstrated diverse pharmacological potential. For instance, certain trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for treating autoimmune diseases. nih.gov In other studies, novel isoxazole-chenodeoxycholic acid hybrids were synthesized and evaluated for their lipid-lowering effects in a 3T3-L1 adipocyte model. nih.gov
Furthermore, derivatives containing an isoxazole moiety, such as 1-aryl-3-(3-oxo-2H-1,4-benzoxazin-7-yl)-2,3-dihydro-2-thioxo-4,6(1H,5H)pyrimidinediones, have been screened for anti-inflammatory activity. researchgate.net The acrylate moiety is also a common scaffold in compounds with biomedical interest, including anticancer activity. nih.gov Newly synthesized acrylic acid and acrylate ester derivatives have been shown to possess antiproliferative activity against breast carcinoma cells. nih.gov Additionally, other heterocyclic systems derivatized to acrylic acids, such as those based on benzimidazole (B57391), have been evaluated for anti-tumor activity against human breast and liver carcinoma cell lines. researchgate.net
Molecular and Cellular Mechanisms of Action
Research into analogs of this compound has led to the identification of specific molecular targets. A significant target for trisubstituted isoxazole analogs is the nuclear receptor RORγt, where they act as allosteric inverse agonists. nih.gov The validation of this target was achieved through assays demonstrating direct binding and a stabilizing effect on the RORγt protein. nih.gov
For analogs featuring the acrylate structure, tubulin has been identified as a key molecular target. nih.gov Certain acrylate ester derivatives have been shown to inhibit β-tubulin polymerization, a critical process for microtubule formation and cell division, making it an established target for cancer chemotherapy. nih.gov The inhibition of tubulin assembly interferes with the dynamic process of microtubule polymerization and depolymerization, representing a strategic approach for developing anticancer agents. nih.gov
| Compound Class | Molecular Target | Effect | Source |
| Trisubstituted Isoxazoles | Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Allosteric Inverse Agonism | nih.gov |
| Acrylate Ester Derivatives | β-Tubulin | Inhibition of Polymerization | nih.gov |
The molecular activities of these compounds often lead to perturbations in key cellular signaling pathways. The AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis, is a notable system affected. nih.govnih.gov AMPK activation, which occurs in response to cellular stress and rising AMP/ADP levels, triggers cascades that promote catabolism and inhibit anabolic processes to restore energy balance. nih.gov As a kinase, AMPK phosphorylates numerous downstream targets. nih.gov This includes the phosphorylation and subsequent inhibition of Acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism, and the regulation of transcription factors involved in lipogenesis, such as SREBP-1c. nih.gov
In studies involving isoxazole-chenodeoxycholic acid hybrids, a distinct mechanism was observed. These compounds were found to activate the FXR-SHP signaling pathway. nih.gov This activation led to the efficient downregulation of the key lipogenesis regulator, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), thereby blocking lipid accumulation. nih.gov Furthermore, AMPK activation can inhibit the mTORC1 pathway, which is crucial for protein synthesis and cell growth, by phosphorylating the mTOR binding protein RAPTOR. nih.govunimib.it This phosphorylation promotes the inactivation of mTORC1, potentially leading to cell cycle arrest. nih.gov
The modulation of signaling pathways by this compound analogs results in distinct effects on cellular processes. A prominent observed effect is the inhibition of lipid accumulation. nih.govnih.gov In one study, novel isoxazole-chenodeoxycholic acid hybrids were tested in a 3T3-L1 adipocyte model, where the most active compound significantly reduced lipid accumulation by 30.5% at a 10 µM concentration. nih.gov This effect was linked to the downregulation of the lipogenesis regulator SREBP-1c. nih.gov Exceeding a cell's capacity for lipid storage can lead to lipotoxicity and cell death. nih.gov
Another significant cellular process affected is cell cycle progression. nih.govresearchgate.net An investigation into a potent acrylate ester analog demonstrated its ability to arrest MCF-7 breast cancer cells at the G2/M phase of the cell cycle. nih.gov In other studies involving compounds that inhibit adipogenesis, cell cycle arrest has also been observed. For example, ellagic acid, which suppresses lipid accumulation in 3T3-L1 cells, was found to inhibit cell cycle progression by arresting cells at the G0/G1 phase. researchgate.net This arrest during the mitotic clonal expansion phase is a key event in inhibiting adipocyte differentiation. researchgate.net
| Cellular Process | Compound Type/Analog | Model System | Observed Effect | Source |
| Lipid Accumulation | Isoxazole-chenodeoxycholic acid hybrid | 3T3-L1 adipocytes | 30.5% reduction at 10 µM | nih.gov |
| Cell Cycle Arrest | Acrylate ester derivative | MCF-7 breast cancer cells | Arrest at G2/M phase | nih.gov |
| Cell Cycle Arrest | Ellagic Acid | 3T3-L1 preadipocytes | Arrest at G0/G1 phase | researchgate.net |
To confirm the interaction between lead compounds and their molecular targets, specific binding and functional assays are employed. For the isoxazole analogs targeting the RORγt nuclear receptor, a thermal shift assay (TSA) was used as an orthogonal method to validate binding. nih.gov Ligand binding typically stabilizes the protein fold, resulting in an increase in its melting temperature (ΔTm). nih.gov The most potent isoxazole compounds demonstrated significant thermal stabilization effects, with ΔTm values up to 6.4 °C, confirming direct engagement with the RORγt protein. nih.gov
The potency of these allosteric ligands was quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. nih.gov This assay measures the binding affinity of the compounds to the RORγt ligand-binding domain. The results from this assay correlated well with the stabilization effects observed in the TSA, providing robust validation of the compounds' interaction with their intended target. nih.gov
| Assay Type | Purpose | Compound Class | Target | Key Findings | Source |
| Thermal Shift Assay (TSA) | Confirm ligand binding and protein stabilization | Trisubstituted Isoxazoles | RORγt | Increased thermal stability (ΔTm up to 6.4 °C) | nih.gov |
| Time-Resolved FRET (TR-FRET) | Quantify binding potency | Trisubstituted Isoxazoles | RORγt | Determined potency of compounds as inverse agonists | nih.gov |
Structure Activity Relationship Sar Studies of E 3 5 Methylisoxazol 3 Yl Acrylic Acid Derivatives
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid derivatives is highly sensitive to the nature and position of substituents on both the isoxazole (B147169) and the acrylic acid moieties. nih.govimpactfactor.org
Substitutions on the Isoxazole Ring: The 5-methyl group on the isoxazole ring is a common feature in many biologically active isoxazole derivatives. nih.gov While the core this compound structure is the focus, studies on analogous 3,5-disubstituted isoxazoles provide valuable insights. For instance, in a series of 3,5-diaryl isoxazole derivatives evaluated for anticancer activity against prostate cancer cells (PC3), the nature of the aryl group at the 3- and 5-positions significantly influenced potency and selectivity. nih.gov One compound, featuring a 4-chlorophenyl group at the 5-position and a 2,4-dichlorophenyl group at the 3-position, demonstrated notable selectivity compared to the standard drug 5-fluorouracil. nih.gov
In another study on tyrosol derivatives bearing 3,5-disubstituted isoxazoles, variations on the phenyl ring at the 3-position of the isoxazole led to significant differences in anti-proliferative activity against the K562 leukemia cell line. nih.gov Derivatives with electron-donating (4-OCH₃) and bulky lipophilic groups (4-t-Bu) at this position showed enhanced activity compared to the unsubstituted analog. nih.gov Specifically, the 4-tert-butylphenyl substituted derivative (IC₅₀ = 45 µM) was more potent than the unsubstituted phenyl derivative (IC₅₀ = 81 µM). nih.gov
Furthermore, the introduction of a trifluoromethyl (CF₃) group at the 4-position of the isoxazole ring in a series of 3,5-disubstituted isoxazoles was shown to dramatically enhance anticancer activity against MCF-7 breast cancer cells. rsc.org The trifluoromethylated analog was found to be almost eight times more active than its non-fluorinated counterpart, highlighting the profound impact of this substituent. rsc.org
Modifications of the Acrylic Acid Moiety: The acrylic acid portion of the molecule is a critical determinant of its biological function, often acting as a Michael acceptor or a key interaction point with biological targets. Conversion of the carboxylic acid to amides is a common strategy to modulate activity. For example, a series of isoxazole-carboxamide derivatives, where the acrylic acid is replaced by a carboxamide linkage, were synthesized and evaluated for their cytotoxic effects. nih.gov In this series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides, the substituents on the amide nitrogen played a crucial role. Derivatives with 3,4-dimethoxyphenyl (IC₅₀ ≈ 23 µg/ml against Hep3B cells) and 3,4,5-trimethoxyphenyl (IC₅₀ ≈ 23 µg/ml against Hep3B cells) groups on the amide phenyl ring showed the most promising activity. nih.govresearchgate.net
| Compound Series | Variation | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| 3,5-Diaryl Isoxazoles | Substitution on aryl rings | Influences potency and selectivity against PC3 cancer cells. nih.gov | nih.gov |
| Tyrosol-linked 3,5-disubstituted Isoxazoles | Substituents on the 3-phenyl ring | Electron-donating and bulky groups enhance anti-leukemia activity. nih.gov | nih.gov |
| 3,5-Disubstituted Isoxazoles | Introduction of a 4-CF₃ group | Significantly increases anticancer activity against MCF-7 cells. rsc.org | rsc.org |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamides | Substituents on the amide phenyl ring | Dimethoxy and trimethoxy substitutions enhance cytotoxicity. nih.govresearchgate.net | nih.govresearchgate.net |
Stereochemical Influences on Bioactivity and Molecular Recognition
Stereochemistry is a critical factor governing the interaction of drug molecules with their biological targets. For this compound, the "E" configuration of the double bond is a key stereochemical feature. While specific studies on the stereoisomers of this exact compound are limited, research on related structures underscores the importance of stereoselectivity.
In a study on steviol-based diterpene 1,3-aminoalcohols, the stereoselective synthesis of different regio- and stereoisomers led to compounds with varying antiproliferative activities. nih.gov This highlights that the spatial arrangement of functional groups is crucial for biological activity. The concept of stereoselective synthesis is also central to the preparation of chiral isoxazolidines, where the 1,3-dipolar cycloaddition reaction can lead to specific stereoisomers with distinct biological profiles. researchgate.netresearchgate.net
The "E" configuration in this compound defines a specific geometric arrangement of the isoxazole ring and the carboxylic acid group, which will influence how the molecule fits into a target's binding site. Any deviation from this configuration, such as the corresponding (Z)-isomer, would significantly alter the molecule's shape and likely its biological activity.
Role of Linker Chemistry in Hybrid Compound Activity
The concept of creating hybrid molecules by linking pharmacophores is a well-established strategy in drug design. In the context of isoxazole derivatives, the acrylic acid moiety can be considered a linker that connects the isoxazole core to other chemical entities, or it can be replaced by other linkers to create novel hybrid compounds.
Studies on benzofuran-isoxazole hybrids have shown that the combination of these two heterocyclic motifs can lead to compounds with promising antitubercular and antibacterial properties. researchgate.net Similarly, the synthesis of hybrid molecules with an imidazole-1,3,4-thiadiazole core has been explored for antiprotozoal activity. mdpi.com In these hybrids, the nature of the linker connecting the different heterocyclic systems is crucial for maintaining or enhancing the biological activity of the individual components.
Identification and Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the broader class of anticancer isoxazole derivatives, several key pharmacophoric features have been identified. researchgate.net
Based on the available SAR data for related compounds, a putative pharmacophore for anticancer this compound derivatives can be proposed:
The 3,5-disubstituted isoxazole ring: This appears to be a crucial scaffold for activity. The nitrogen and oxygen atoms can participate in hydrogen bonding interactions.
The 5-methyl group: This small alkyl group may contribute to hydrophobic interactions within the binding pocket.
The (E)-acrylic acid moiety: The conjugated system provides a rigid geometry, and the carboxylic acid can act as a hydrogen bond donor and acceptor. The α,β-unsaturated system can also act as a Michael acceptor, potentially forming covalent bonds with target proteins.
Substituents on a terminal phenyl ring (if present): As seen in amide derivatives, specific substitution patterns on a terminal phenyl ring (e.g., dimethoxy or trimethoxy) are critical for potency. nih.govresearchgate.net
Molecular docking studies on related 3,5-diaryl isoxazoles have helped to visualize these interactions at a molecular level, identifying key amino acid residues in the binding site of target proteins that interact with the inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR studies are computational methods that attempt to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized compounds.
While a specific QSAR model for this compound derivatives was not found in the reviewed literature, QSAR studies on related heterocyclic compounds have been successfully applied to guide drug design. For example, 3D-QSAR studies on benzoxazole (B165842) derivatives as anticancer agents have led to the development of CoMFA and CoMSIA models with good predictive ability. rsc.org These models provide contour maps that indicate regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity.
Similarly, a 2D-QSAR study was performed on a series of 3,5-disubstituted oxadiazole derivatives with antiproliferative activity. bookpi.org The developed model indicated that descriptors related to hydrophilicity and electronic properties were key contributors to the biological activity. bookpi.org These studies demonstrate the utility of QSAR in understanding the SAR of heterocyclic compounds and suggest that a similar approach could be highly beneficial for the optimization of this compound derivatives as therapeutic agents.
Computational Chemistry and Molecular Modeling for E 3 5 Methylisoxazol 3 Yl Acrylic Acid Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (E)-3-(5-methylisoxazol-3-yl)acrylic acid research, docking simulations are crucial for predicting how this compound and its analogs interact with biological targets at the atomic level.
Research on related isoxazole (B147169) derivatives has successfully employed molecular docking to elucidate binding modes with various enzymes. For instance, studies on isoxazole-carboxamides have used docking to understand their interactions with cyclooxygenase (COX) enzymes, identifying key residues that contribute to inhibitory activity. nih.gov Similarly, derivatives of sulfamethoxazole, which contains the 5-methylisoxazol-3-yl moiety, have been docked into bacterial protein targets to explain their antimicrobial effects. uobaghdad.edu.iq The insights from these simulations are vital for structure-activity relationship (SAR) studies. For example, docking can reveal how specific substitutions on the isoxazole or acrylic acid parts of the molecule can enhance binding affinity by forming additional hydrogen bonds or hydrophobic interactions within the target's active site. nih.govresearchgate.net In one study, docking of acrylic acid derivatives into the colchicine-binding site of β-tubulin helped to explain their cytotoxic effects. researchgate.net
The general procedure involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand in the protein's active site. These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol).
Table 1: Example Molecular Docking Results for an Analog of this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| P. aeruginosa Elastase | 1EZM | -7.2 | His223, Leu132 | Hydrogen Bond, Hydrophobic |
| β-Tubulin | 1SA0 | -7.9 | Cys241, Leu255, Asn349 | Hydrogen Bond, Hydrophobic |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the this compound-protein complex and to analyze the dynamics of the binding event. ajchem-a.com
Starting from a promising pose obtained from docking, an MD simulation is run for several nanoseconds. During the simulation, various parameters are monitored to evaluate stability. ajchem-a.com
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact stably with the ligand. ajchem-a.com
Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and the protein are monitored. Persistent hydrogen bonds over the simulation trajectory confirm a stable interaction. rsc.org
These simulations can validate docking predictions and provide a more accurate estimation of binding free energy. Studies on related compounds have used MD simulations to confirm the stability of ligand-protein interactions predicted by docking, thereby strengthening the rationale for their biological activity. nih.govajchem-a.com
Table 2: Example Parameters and Results from a Molecular Dynamics Simulation
| Parameter | Value / Observation |
|---|---|
| Simulation Software | Gromacs |
| Force Field | AMBER99 |
| Simulation Time | 100 ns |
| Average Ligand RMSD | 1.5 Å (indicating stability) |
| Key Stable H-Bonds | Carboxylate group with Arg120; Isoxazole N with Tyr355 |
De Novo Design Approaches for Novel Analogs
De novo design is a computational strategy for generating novel molecular structures from scratch. For this compound, de novo design can be employed to create new analogs with potentially improved properties. This approach uses information about the target's binding site, often derived from docking and MD simulations, to build molecules atom-by-atom or fragment-by-fragment.
The process typically starts by identifying the key pharmacophoric features required for binding, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, based on the binding mode of the parent compound. A de novo design algorithm then uses a library of molecular fragments to assemble new structures that fit the shape and chemical environment of the active site. The generated molecules are then scored and ranked based on their predicted binding affinity and drug-like properties. This approach allows for the exploration of a much broader chemical space than traditional analog synthesis, leading to the discovery of entirely new chemical scaffolds.
Virtual Screening for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This method is highly effective for discovering new chemotypes that can be optimized into lead compounds. nih.gov
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound databases are docked into the active site, and compounds are ranked based on their docking scores. researchgate.net This approach is powerful when a high-quality crystal structure of the target is available.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures often have similar biological activities. A known active molecule, such as this compound, is used as a template to search for compounds with similar shapes or chemical features (pharmacophores). nih.gov
A consensus approach, combining results from different methods like QSAR and shape-based screening, can often improve the success rate of identifying genuinely active compounds. nih.gov Virtual screening campaigns have successfully identified novel inhibitors for various targets, starting from a known active scaffold. nih.gov
Table 3: Illustrative Workflow for a Virtual Screening Campaign
| Step | Description | Outcome |
|---|---|---|
| 1. Library Preparation | A large database of compounds (e.g., >100,000) is prepared. | Filtered, 3D-structured library. |
| 2. Screening | Structure-based or ligand-based screening is performed. | A list of top-scoring compounds (virtual hits). |
| 3. Filtering | Hits are filtered based on drug-like properties (e.g., Lipinski's rules). | A refined list of promising candidates. |
| 4. Visual Inspection | Top candidates are visually inspected for plausible binding modes. | A final selection of a few dozen compounds. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. nih.gov These calculations are fundamental for explaining the molecule's intrinsic properties, reactivity, and spectroscopic characteristics. epstem.net
Key analyses include:
Geometry Optimization: DFT is used to calculate the most stable 3D conformation of the molecule. nih.gov
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. bsu.byresearchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, e.g., around the oxygen and nitrogen atoms), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. This is invaluable for predicting non-covalent interactions.
Vibrational Frequencies: Theoretical vibrational spectra (like IR) can be calculated and compared with experimental data to confirm the molecular structure. epstem.netepstem.net
These calculations help rationalize the observed biological activity and guide the design of new analogs with modified electronic properties for improved target interactions.
Table 4: Example Quantum Chemical Properties for this compound (Illustrative)
| Property | Method | Basis Set | Calculated Value |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP | 6-311G(d,p) | -6.8 eV |
| LUMO Energy | DFT/B3LYP | 6-311G(d,p) | -2.1 eV |
| HOMO-LUMO Gap | DFT/B3LYP | 6-311G(d,p) | 4.7 eV |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid Derivatives
The isoxazole (B147169) nucleus is a versatile pharmacophore present in a variety of FDA-approved drugs, demonstrating its capability to interact with a wide array of biological targets. rsc.orgrsc.org Derivatives of isoxazole have shown a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antibacterial activities. researchgate.netespublisher.com This inherent biological promiscuity suggests that derivatives of this compound could be engineered to modulate novel and challenging biological targets.
Future research will likely focus on designing and synthesizing libraries of derivatives to probe their interactions with protein classes that are of high interest in drug discovery. A significant area of exploration will be protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer and inflammatory disorders. nih.gov The isoxazole scaffold can be strategically modified to fit into the ATP-binding pocket or allosteric sites of specific kinases, potentially leading to the discovery of highly selective inhibitors. wiley.com
Furthermore, given the structural similarities of the isoxazole ring to other heterocyclic motifs known to interact with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, these target classes also represent fertile ground for investigation. The systematic exploration of these interactions will be crucial in identifying new therapeutic applications for this compound derivatives beyond their currently known activities.
Integration with Advanced High-Throughput Screening Methodologies
The identification of lead compounds from large chemical libraries has been revolutionized by high-throughput screening (HTS). nih.gov For derivatives of this compound, the integration of advanced HTS techniques will be instrumental in rapidly assessing their biological activity against a multitude of targets.
Future screening campaigns are expected to move beyond traditional biochemical assays and incorporate more physiologically relevant cell-based assays. These can provide more meaningful data on the compound's efficacy and potential cytotoxicity in a cellular context. The use of multi-array technologies can facilitate the parallel screening of compounds against a panel of targets, such as a broad range of kinases, providing a comprehensive initial profile of a compound's selectivity. mesoscale.com
Moreover, the development of cost-effective and robust HTS assays, such as enzyme-coupled fluorescence-based methods for detecting kinase activity, will enable the screening of larger and more diverse libraries of this compound analogs. nih.gov This will significantly increase the probability of identifying novel hits with desired activity profiles. The quality and reliability of these large-scale screening efforts are often assessed by statistical parameters like the Z'-factor, ensuring the identification of true hits. wiley.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery by enabling the rapid analysis of vast datasets to predict the properties of new molecules. mdpi.comresearchgate.net For this compound, AI and ML will play a pivotal role in the rational design of new derivatives with optimized properties.
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using existing data on isoxazole derivatives to forecast the biological activity of newly designed compounds. researchgate.net Deep learning algorithms can be trained to generate novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. nih.gov This de novo design approach can help to explore new areas of chemical space and identify compounds with unique and desirable characteristics.
Development of Advanced In Vitro Models for Biological Evaluation
To bridge the gap between in vitro experiments and clinical outcomes, there is a growing emphasis on the use of more physiologically relevant model systems. For the biological evaluation of this compound derivatives, the development and application of advanced in vitro models will be crucial for obtaining more predictive data.
Organoid technology, which involves the three-dimensional (3D) culture of stem cells to form structures that mimic the architecture and function of human organs, offers a powerful platform for drug screening. nih.govnih.govcrownbio.com Patient-derived organoids, in particular, can be used to test the efficacy of anticancer compounds in a personalized medicine context. stemcell.com The evaluation of this compound derivatives in cancer organoid models could provide valuable insights into their potential as therapeutic agents. frontiersin.org
In addition to organoids, 3D porous scaffolds are being developed to create more realistic tumor microenvironments for high-throughput drug screening. mdpi.com These platforms allow for the investigation of drug response in a context that more closely resembles the in vivo situation. The use of such advanced models will be critical in validating the therapeutic potential of promising derivatives of this compound and increasing the likelihood of their successful clinical translation.
Q & A
Q. What are the recommended synthetic routes for (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions using acetic acid as a solvent under reflux. For example, analogous syntheses of isoxazole derivatives employ refluxing with sodium acetate and stoichiometric excess of reactants (e.g., 3-formyl-indole derivatives) to drive the reaction to completion . Optimization includes adjusting reaction time (3–5 hours) and purification via recrystallization (DMF/acetic acid) . For higher purity, column chromatography (hexane/EtOAc) may be used, though this reduces scalability .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) provides definitive proof of stereochemistry and bond geometry. Parameters like R factor (<0.1) and data-to-parameter ratio (>15) validate refinement quality .
- Spectroscopy : ¹H/¹³C NMR can confirm the (E)-configuration via coupling constants (J ≈ 16 Hz for trans acrylic protons). FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid group. Stability studies on similar compounds recommend storage at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like cyclooxygenase-2 (COX-2) or microbial enzymes can prioritize experimental testing. For example, isoxazole-containing analogs show antimicrobial activity via binding to bacterial dihydrofolate reductase . Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize electronic properties for structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
Q. How do supramolecular interactions influence crystallization and material applications?
- Methodological Answer : Hydrogen bonding (O–H···N) and π-π stacking (isoxazole-phenyl) drive crystal packing, as shown in (E)-3-(pyridin-4-yl)acrylic acid analogs . For co-crystallization studies, screen with complementary hydrogen-bond donors (e.g., urea derivatives) using solvent evaporation or slow cooling .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to <6 hours) and minimizes thermal decomposition .
- Flow chemistry : Ensures consistent mixing and temperature control, critical for preserving the (E)-configuration during acrylic acid formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
